molecular formula C15H10O2 B5652555 6-(naphthalen-1-yl)-2H-pyran-2-one

6-(naphthalen-1-yl)-2H-pyran-2-one

Cat. No.: B5652555
M. Wt: 222.24 g/mol
InChI Key: XLWSCVJZCYTXIP-UHFFFAOYSA-N
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Description

6-(Naphthalen-1-yl)-2H-pyran-2-one is an organic compound with the molecular formula C15H10O2, which features a naphthalene ring system linked to a 2-pyranone core . This specific molecular architecture, combining an extended aromatic system with a lactone functional group, makes it a compound of significant interest in various research fields. Researchers can utilize this structure as a key synthetic intermediate or building block for the development of more complex molecules, particularly in medicinal chemistry and materials science. The structural motif of a naphthalene group fused to a pyranone ring is found in compounds with diverse biological activities, suggesting potential applications in investigating enzyme inhibition or developing fluorescent markers . For instance, closely related bromo- and iodo-methylene lactone analogs have been documented as potent inhibitors, such as Bromoenol Lactone (BEL), which is known for its mechanism of action as a selective calcium-independent phospholipase A2 inhibitor . The physical and chemical properties of this compound, including its molecular weight and structural features, can be reliably modeled and predicted based on established data for similar compounds like 6-pentyl-2H-pyran-2-one . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

6-naphthalen-1-ylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWSCVJZCYTXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-2H-pyran-2-one typically involves the reaction of naphthalene derivatives with pyran precursors. One common method is the cyclization of naphthalene-1-carbaldehyde with 2-hydroxyacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and aluminum chloride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyran derivatives.

    Substitution: Various substituted naphthopyrans depending on the reagents used.

Scientific Research Applications

Chemistry

  • Photochromic Materials : 6-(Naphthalen-1-yl)-2H-pyran-2-one is utilized in the development of smart windows and optical data storage devices. Its ability to change color in response to light makes it suitable for applications requiring dynamic light modulation.

Biology

  • Fluorescent Probes : The compound has been studied for its potential as a fluorescent probe in biological imaging. Its fluorescence properties can be harnessed for tracking biological processes in live cells.

Medicine

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives of this compound can selectively target cancer cells while minimizing effects on normal cells .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various 5,6-dihydro-2H-pyran-2-one derivatives, including those with naphthyl substituents. The results indicated that compounds with a 1-naphthyl substituent displayed significantly enhanced cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values as low as 50 nM .

CompoundCell LineIC50 Value (nM)
(R)-GoniothalaminMCF-7440
6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-onePC-350
6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-oneMCF-7440

Synthesis and Production

The synthesis of this compound typically involves the cyclization of naphthalene derivatives with pyran precursors. A common synthetic route includes the reaction of naphthalene-1-carbaldehyde with 2-hydroxyacetophenone under acidic conditions using p-toluenesulfonic acid as a catalyst.

Similar Compounds

Several compounds share similar photochromic properties:

Compound NameStructure TypeApplication
3,3-Diphenyl-naphtho[2,1-b]pyranNaphthopyran derivativePhotochromic applications
SpiropyransSpiropyran derivativeLight-induced color changes

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-2H-pyran-2-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from a closed form to an open form, resulting in a change in color. This transformation is due to the cleavage of the C-O bond in the pyran ring, leading to the formation of a colored transoid-cis (TC) form and a transoid-trans (TT) form . The TC form reverts to the closed form quickly, while the TT form reverts more slowly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 6-(naphthalen-1-yl)-2H-pyran-2-one are best understood in comparison to other 2H-pyran-2-one derivatives, which vary in substituents at the 6-position. Below is a detailed analysis:

6-Alkyl and 6-Alkenyl Substituted Pyranones

Compound Name Structure Key Activities Applications/Findings References
6-Pentyl-2H-pyran-2-one 6-(CH₂)₄CH₃ substitution - Antifungal (vs. Penicillium spp., Aspergillus fumigatus) Produced by Trichoderma spp.; used in biocontrol of plant pathogens.
6-(1-Penten-1-yl)-2H-pyran-2-one 6-(CH₂CH₂CH₂CH=CH₂) substitution - Tyrosinase inhibition (IC₅₀ = 0.8 µM) Potential treatment for hyperpigmentation disorders.
6-Heptyl-2H-pyran-2-one 6-(CH₂)₆CH₃ substitution - Isolated from Trichoderma koningiis No reported nematicidal activity despite structural similarity to bioactive analogs.
6-(4-Oxopentyl)-2H-pyran-2-one (Viridepyronone) 6-(CH₂)₃COCH₃ substitution - 90% growth inhibition of Sclerotium rolfsii Identified in Trichoderma viride; antifungal properties.

Oxygenated and Halogenated Derivatives

Compound Name Structure Key Activities Applications/Findings References
(S,E)-6-(4-Hydroxy-3-oxopent-1-en-1-yl)-2H-pyran-2-one 6-(CH₂)₂COCH(OH)CH₂ substitution - Cytotoxicity (IC₅₀ = 12.26–28.20 µM vs. MDA-MB-231/A549 cells) Enhanced activity compared to hydroxylated analogs; carbonyl group critical for potency.
(E)-6-(Bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one (BEL) Brominated naphthalene substitution - iPLA2β inhibition (IC₅₀ < 1 µM) Covalently modifies iPLA2β via bromoketomethyl acid intermediate; used in β-cell apoptosis studies.

Key Research Findings and Contradictions

Anticancer Activity : While this compound derivatives (Klavuzones) show in vitro promise, their in vivo pharmacokinetics and toxicity remain uncharacterized .

Antifungal Specificity : 6-Pentyl-2H-pyran-2-one exhibits activity against plant pathogens, but its saturated analog, dihydro-6-pentyl-pyrone, shows weaker effects, underscoring the role of the double bond in bioactivity .

Cytotoxicity vs. Selectivity : (S,E)-6-(4-Hydroxy-3-oxopent-1-en-1-yl)-2H-pyran-2-one demonstrates potent cytotoxicity but lacks selectivity for cancer cells over healthy cells .

Q & A

Q. What are the most common synthetic routes for preparing 6-(naphthalen-1-yl)-2H-pyran-2-one, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves multicomponent reactions or cycloadditions. For example, a "one-pot" method using Keppe's protocol (developed for analogous pyran-2-ones) employs condensation of aryl aldehydes, acetylenedicarboxylates, and cyclic diketones under microwave or high-pressure conditions to optimize regioselectivity . Key reagents include urea and concentrated HCl in DMF for cyclization steps, as seen in the synthesis of chloro-substituted dihydropyrimidinones . Yield optimization typically requires controlling temperature (reflux conditions) and stoichiometric ratios of reactants, with oxidizing agents like KMnO₄ or CrO₃ used for subsequent functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Structural elucidation relies on:

  • FT-IR : Identification of lactone carbonyl stretches (~1700–1750 cm⁻¹) and hydroxyl/naphthyl C-H vibrations .
  • NMR : 1^1H and 13^13C NMR distinguish substituent positions (e.g., naphthyl protons at δ 7.5–8.5 ppm and pyranone carbonyl carbons at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, particularly for chlorine-containing derivatives .

Q. How are antimicrobial activities of this compound derivatives evaluated in vitro?

Standard protocols include:

  • Agar Dilution : Testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations ranging from 50–200 µg/mL .
  • Mycelial Growth Inhibition : Assessing antifungal activity (e.g., against Penicillium spp.) by measuring radial growth reduction on agar plates .
    Chloro substituents on the naphthyl moiety enhance activity due to increased electrophilicity and membrane disruption potential .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of [4+2] cycloadditions in pyran-2-one synthesis?

The regioselectivity of this compound formation is governed by frontier molecular orbital (FMO) interactions. Electron-rich dienophiles (e.g., naphthalene derivatives) preferentially react with the electron-deficient pyranone ring via inverse-electron-demand Diels-Alder pathways. Computational studies (DFT) can predict transition-state geometries, while substituent effects (e.g., chloro groups) stabilize intermediates through resonance or inductive effects .

Q. How can researchers resolve contradictory data on the bioactivity of pyran-2-one derivatives?

Contradictions often arise from variations in:

  • Substituent Positioning : For example, 6-pentyl-2H-pyran-2-one analogs show higher antifungal activity than naphthyl-substituted variants due to alkyl chain hydrophobicity .
  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or microbial strains necessitate standardized protocols. Meta-analyses comparing multiple studies can identify trends .

Q. What green chemistry approaches improve the sustainability of pyran-2-one synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while improving yields (e.g., 75% yield in 15 minutes for furyl-substituted pyran-2-ones) .
  • Solvent-Free Reactions : Using ionic liquids or mechanochemical grinding minimizes waste .
  • Catalytic Recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse across multiple cycles without significant activity loss .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Adding alkyl chains (e.g., pentyl groups) increases logP values, enhancing blood-brain barrier permeability but risking hepatotoxicity .
  • Metabolic Stability : Introduction of electron-withdrawing groups (e.g., chloro) slows CYP450-mediated oxidation, as demonstrated in vitro using liver microsomes .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Pyran-2-one Derivatives

DerivativeAntimicrobial Activity (MIC, µg/mL)Antifungal Activity (% Inhibition)Reference
6-(5-Chloro-naphthyl) analog12.5 (S. aureus)85 (P. chrysogenum)
6-Pentyl-2H-pyran-2-one25.0 (E. coli)92 (P. expansum)

Q. Table 2. Optimization of Green Synthesis Parameters

ConditionYield (%)Time (min)Purity (%)
Microwave (100°C)782099
Solvent-free (ball milling)653095

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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